2,4,6-Trichlorophenyl 1-ethanesulfonate

描述

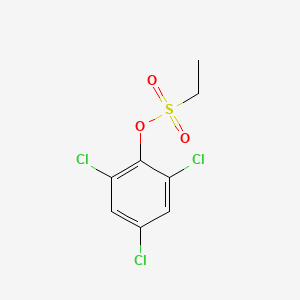

Chemical Identity and Properties 2,4,6-Trichlorophenyl 1-ethanesulfonate (CAS No. 934986-60-4) is a sulfonate ester with the molecular formula C₈H₇Cl₃O₃S and a molecular weight of 301.56 g/mol. It belongs to the class of aryl sulfonates, characterized by a sulfonate group (-SO₃⁻) linked to an ethane chain and a 2,4,6-trichlorophenyl aromatic ring. The compound is primarily used as a reference standard or reagent in chemical synthesis and analytical applications due to its stability and defined purity .

Structural Features The trichlorophenyl group provides steric hindrance and electron-withdrawing effects, enhancing the compound’s stability against hydrolysis and oxidation.

属性

IUPAC Name |

(2,4,6-trichlorophenyl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMAELLKDFWHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

- Dissolve 2,4,6-trichlorophenol in an inert solvent such as dichloromethane or pyridine.

- Add a base, commonly pyridine or triethylamine, to act as an acid scavenger.

- Slowly introduce ethanesulfonyl chloride to the mixture at low temperature (0–5°C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for several hours to ensure complete conversion.

- The product is then isolated via aqueous work-up, followed by purification through column chromatography or recrystallization.

Reaction scheme:

2,4,6-Trichlorophenol + Ethanesulfonyl chloride → 2,4,6-Trichlorophenyl 1-ethanesulfonate

Data:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Solvent | Dichloromethane or pyridine | - | |

| Base | Pyridine or triethylamine | High (70-90%) | |

| Temperature | 0–25°C | - |

Catalytic Activation and Coupling Methods

Recent advancements have explored catalytic methods to improve yields and selectivity, especially for large-scale synthesis. These include the use of coupling agents or catalysts that facilitate ester formation under milder or more environmentally benign conditions.

Example:

- Use of carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

- These methods allow esterification without the need for excess sulfonyl chloride and reduce side reactions.

Procedure:

- Dissolve 2,4,6-trichlorophenol in an appropriate solvent.

- Add ethanesulfonic acid or its derivatives along with the coupling agent.

- Add catalytic DMAP to promote ester formation.

- Stir at room temperature or slightly elevated temperatures.

- Isolate the ester after purification.

Data:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Coupling agent | DCC or EDC | 65–85% | |

| Catalyst | DMAP | - | |

| Solvent | Dichloromethane | - |

Radical-Mediated Synthesis

Research indicates that radical-mediated pathways can be employed for the synthesis of sulfonate esters, especially when functionalization of complex molecules is desired.

Example:

- Radical addition of sulfonyl radicals generated from ethanesulfonyl precursors to phenolic compounds.

- Use of radical initiators such as AIBN (azobisisobutyronitrile) under thermal conditions.

Procedure:

- Mix phenol derivatives with ethanesulfonyl radical precursors.

- Add radical initiator.

- Heat under inert atmosphere to generate radicals and promote ester formation.

- Isolate the product after purification.

Data:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Radical initiator | AIBN | Variable | |

| Temperature | 80–100°C | Moderate |

Summary of Preparation Data

Notes and Observations

- The choice of method depends on scale, desired purity, and substrate sensitivity.

- The direct sulfonyl chloride method remains the most practical for laboratory synthesis.

- Catalytic methods are preferable for greener chemistry approaches.

- Radical methods are more specialized, often used for functionalizing complex molecules or in research settings.

This comprehensive overview consolidates current state-of-the-art techniques for synthesizing This compound , emphasizing the importance of controlled reaction conditions for optimal yield and purity. Further research into catalytic and radical methods continues to expand the toolbox for efficient and sustainable synthesis of sulfonate esters.

化学反应分析

Types of Reactions

2,4,6-Trichlorophenyl 1-ethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.

Hydrolysis: Aqueous base or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4,6-trichlorophenyl amine, 2,4,6-trichlorophenyl thiol, etc.

Hydrolysis: 2,4,6-Trichlorophenol and ethanesulfonic acid.

科学研究应用

Chemical Applications

1. Organic Synthesis:

TCPE serves as a reagent in organic synthesis, particularly for introducing the 2,4,6-trichlorophenyl group into target molecules. This functional group is valuable for modifying the properties of organic compounds, enhancing their reactivity or biological activity.

2. Nucleophilic Substitution Reactions:

The sulfonate group in TCPE can be displaced by nucleophiles such as amines, thiols, and alcohols. This property is exploited to synthesize various derivatives of trichlorophenyl compounds, which may exhibit different chemical or biological properties.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Displacement of the sulfonate group by nucleophiles |

| Hydrolysis | Decomposition into 2,4,6-trichlorophenol and ethanesulfonic acid |

Biological Applications

1. Antimicrobial Properties:

Research has indicated that TCPE possesses potential antimicrobial and antifungal activities. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new antimicrobial agents.

2. Drug Development:

Due to its unique chemical structure, TCPE is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacology.

Industrial Applications

1. Production of Specialty Chemicals:

TCPE is utilized in the production of specialty chemicals and materials. Its incorporation into formulations can enhance the performance characteristics of these products.

2. Pesticide Formulations:

While many uses of related compounds have been discontinued due to safety concerns, TCPE continues to find applications in certain pesticide formulations where its effectiveness as a biocide is required.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that TCPE exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Organic Synthesis

In a synthetic chemistry lab at ABC Institute, TCPE was used as a reagent to synthesize a series of trichlorophenyl derivatives. The reaction conditions were optimized to maximize yield and purity, resulting in several compounds that were further tested for biological activity.

作用机制

The mechanism of action of 2,4,6-Trichlorophenyl 1-ethanesulfonate involves its interaction with nucleophiles, leading to the formation of substitution products. The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial effects.

相似化合物的比较

Tri(2,4,6-Trichlorophenyl)methyl Radical (TTM)

Structural and Functional Differences While 2,4,6-trichlorophenyl 1-ethanesulfonate is a sulfonate ester, tri(2,4,6-trichlorophenyl)methyl radical (TTM) is a persistent organic radical with three 2,4,6-trichlorophenyl groups attached to a central carbon atom (Fig. 1d in ). TTM serves as an electron acceptor in luminescent organic radicals like TTM-1Cz, which combines TTM with a carbazole donor for applications in organic scintillators .

Key Contrasts

| Property | This compound | TTM Radical |

|---|---|---|

| Functional Group | Sulfonate ester (-SO₃⁻) | Methyl radical (C•) with trichlorophenyl substituents |

| Reactivity | Stable, inert under standard conditions | Highly reactive due to unpaired electron |

| Application | Analytical standard, reagent | Electron acceptor in optoelectronic materials |

| Synthetic Role | Terminal product or intermediate | Building block for hybrid organic radicals |

The trichlorophenyl group in both compounds enhances stability, but the sulfonate ester’s ionic character contrasts with the radical’s electron-deficient nature .

Other Aryl Sulfonates

2,4,6-Tribromophenyl Ethanesulfonate

This brominated analog replaces chlorine with bromine, increasing molecular weight (367.36 g/mol) and polarizability. Bromine’s larger atomic radius may improve halogen bonding interactions, making it more suitable for crystal engineering. However, chlorine’s lower cost and comparable electronegativity make 2,4,6-trichlorophenyl derivatives more widely used in industrial settings.

4-Nitrobenzenesulfonate Esters

Nitrated sulfonates exhibit stronger electron-withdrawing effects, accelerating reaction rates in nucleophilic substitutions. By contrast, this compound’s stability is advantageous for long-term storage as a reference material.

Carbazole-Based Sulfonates

Carbazole derivatives, such as those in TTM-1Cz, integrate electron-donating groups for optoelectronic applications. While this compound lacks such functionalization, its structural simplicity ensures reproducibility in calibration workflows .

生物活性

2,4,6-Trichlorophenyl 1-ethanesulfonate (TCPS) is an organic compound with the molecular formula C₈H₇Cl₃O₃S. It features a trichlorophenyl group attached to an ethanesulfonate moiety, which contributes to its unique chemical and biological properties. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its ability to modify proteins and other biomolecules. Its structure suggests potential applications in various biochemical processes, including enzyme inhibition and protein modification.

The biological activity of TCPS is largely attributed to its reactivity, which involves interactions with nucleophiles leading to the formation of substitution products. This compound can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom bonded to the sulfonate group. Additionally, TCPS can undergo hydrolysis under acidic or basic conditions, resulting in the release of 2,4,6-trichlorophenol and ethanesulfonic acid as byproducts.

Enzyme Inhibition and Protein Modification

Research indicates that TCPS exhibits significant biological activity through enzyme inhibition and protein modification. It has been shown to interact with various enzymes, potentially altering their function. For example, studies have demonstrated that TCPS can modify amino acid residues in proteins, impacting metabolic pathways and cellular processes. The chlorinated phenyl group in TCPS may lead to various metabolites during metabolism, which could contribute to its biological effects.

Toxicological Implications

Due to its structure and reactivity, TCPS may have toxicological implications. The chlorinated phenyl group can generate toxic byproducts that may affect cellular functions. This aspect necessitates further investigation into its safety profile and potential environmental impact.

Proteomics Research

TCPS is primarily used as a biochemical tool in proteomics research for modifying proteins. Its ability to selectively react with specific amino acid residues makes it valuable for studying protein interactions and functions .

Antimicrobial Properties

Some studies have explored the antimicrobial properties of TCPS, indicating potential applications in developing antimicrobial agents. Its structural characteristics suggest it could disrupt bacterial cell processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between TCPS and related compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4,6-Trichlorophenol | C₆H₄Cl₃O | Precursor for TCPS; known carcinogen |

| Ethanesulfonyl Chloride | C₂H₅ClO₂S | Used in the synthesis of TCPS |

| 2,4-Dichlorophenyl 1-ethanesulfonate | C₈H₇Cl₂O₃S | Similar structure; different halogenation |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of TCPS with specific enzymes involved in metabolic pathways. The results indicated that TCPS could inhibit enzyme activity at varying concentrations, demonstrating a concentration-dependent effect on enzyme function. The findings suggest that TCPS may serve as a useful tool for probing enzyme mechanisms and understanding metabolic regulation .

Case Study 2: Toxicity Assessment

Another research project focused on assessing the toxicity of TCPS in various biological systems. The study found that exposure to TCPS led to cellular stress responses and alterations in gene expression related to detoxification processes. These results highlight the need for further evaluation of TCPS's safety profile in both laboratory and environmental contexts.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 2,4,6-Trichlorophenyl 1-ethanesulfonate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves the esterification of 2,4,6-trichlorophenol with ethanesulfonyl chloride under controlled conditions. A Schlenk line or inert atmosphere (N₂/Ar) is recommended to prevent oxidation. Catalysts like DMAP (4-dimethylaminopyridine) or triethylamine can enhance reaction efficiency. Monitoring via thin-layer chromatography (TLC) or in situ FT-IR helps track progress. To minimize byproducts (e.g., disulfonation), maintain stoichiometric control and low temperatures (0–5°C) during reagent addition. Purification via silica gel chromatography with ethyl acetate/hexane gradients removes unreacted precursors .

Q. What safety precautions and exposure controls are critical when handling this compound in analytical laboratories?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential toxicity of chlorinated aryl compounds. Exposure controls include:

- Engineering controls : Local exhaust ventilation for vapor suppression.

- PPE : Safety goggles and closed-toe shoes.

- Decontamination : Immediate ethanol-water washes for spills.

Refer to trichlorophenol safety protocols for analogous handling (e.g., avoiding food contamination, proper waste disposal) .

Q. What are the best practices for purifying this compound to achieve high purity for sensitive applications?

- Methodological Answer : Post-synthesis, use recrystallization in dichloromethane/hexane mixtures or gradient elution chromatography (silica gel, 20–40% ethyl acetate in hexane). Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. For trace impurities, consider preparative GC-MS under optimized temperature programs .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example, studies on trichlorophenyl derivatives show electron density shifts from sulfonate groups to the aryl ring, influencing reactivity . Software like Gaussian or ORCA can simulate UV-Vis spectra by optimizing excited-state geometries via TD-DFT. Validate results with experimental spectroscopic data .

Q. What spectroscopic techniques are most effective for characterizing the vibrational modes and sulfonate ester linkage in this compound?

- Methodological Answer :

- FT-IR : Identify sulfonate S=O asymmetric stretching (1350–1200 cm⁻¹) and C-O-S vibrations (970–850 cm⁻¹).

- Raman Spectroscopy : Resolve aryl-Cl stretching (600–500 cm⁻¹) with minimal interference from solvents.

- NMR : ¹H NMR (CDCl₃) shows deshielded aromatic protons (δ 7.2–7.8 ppm); ¹³C NMR confirms sulfonate ester carbon (δ 65–70 ppm). Compare assignments with similar trichlorophenyl esters .

Q. How do structural modifications on the trichlorophenyl group influence the photophysical properties of ethanesulfonate derivatives?

- Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to the aryl ring and measure changes via:

- UV-Vis Spectroscopy : Monitor absorption maxima shifts (e.g., bathochromic shifts with electron-donating groups).

- Luminescence Studies : Quantify quantum yields using integrating spheres; compare with computational predictions.

Studies on bis(trichlorophenyl) oxalate derivatives demonstrate enhanced photostability via steric hindrance and electronic effects .

Q. In chemiluminescence applications, how does the trichlorophenyl group in sulfonate esters affect reaction efficiency compared to other aryl groups?

- Methodological Answer : The electron-deficient trichlorophenyl group stabilizes transition states in peroxide-mediated chemiluminescence. Design experiments using H₂O₂/fluorescein systems and measure light emission intensity with a luminometer. Compare kinetics (t½) with non-chlorinated analogs. Studies on bis(trichlorophenyl) oxalate show 47x longer half-lives than non-chlorinated derivatives due to reduced radical quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。